Structural Uniqueness Within the Imidazole‑Thioacetamide Chemical Space
In the absence of publicly disclosed quantitative target‑engagement or phenotypic data, the primary source of quantifiable differentiation lies in the compound's structural descriptors. Compared with the closest commercially available analogs—N‑phenyl‑2‑[(5‑phenyl‑1H‑imidazol‑2‑yl)sulfanyl]acetamide (C₁₇H₁₅N₃OS, MW 309.4) and N‑(4‑methylbenzyl)‑2‑[(5‑phenyl‑1H‑imidazol‑2‑yl)sulfanyl]acetamide (C₁₉H₁₉N₃OS, MW 337.4)—the target compound occupies an intermediate lipophilicity and size space [1]. Its computed XLogP3‑AA (3.4) lies between the N‑phenyl (predicted ~2.9) and N‑(4‑methylbenzyl) (predicted ~3.9) analogs, and its molecular weight (323.4 g/mol) is likewise intermediate . This positions the compound as a potentially useful scaffold for exploring structure–activity relationships where balanced lipophilicity and size are desired.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | N‑phenyl analog: ~2.9; N‑(4‑methylbenzyl) analog: ~3.9 (predicted) |
| Quantified Difference | ΔXLogP approximately +0.5 vs. N‑phenyl; −0.5 vs. N‑(4‑methylbenzyl) |
| Conditions | PubChem computed properties using XLogP3 3.0 algorithm |
Why This Matters
For medicinal chemistry programs targeting intracellular proteins or CNS applications, lipophilicity is a critical determinant of membrane permeability and off‑target promiscuity; the intermediate value may offer a favorable balance compared to closely related analogs.
- [1] PubChem Compound Summary for CID 4223819, N‑benzyl‑2‑[(5‑phenyl‑1H‑imidazol‑2‑yl)sulfanyl]acetamide. National Center for Biotechnology Information (2025). View Source
